2-Chloro-7-iodothieno[3,2-d]pyrimidine
Description
2-Chloro-7-iodothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chlorine at position 2 and iodine at position 5.
Synthesis: The compound is synthesized via a four-step reaction starting from 3-amino-2-thiophene methyl formate, urea, phosphorus oxychloride, and N-iodosuccinimide (NIS) under palladium-charcoal catalysis. This method achieves a total yield >75%, a notable improvement over earlier routes (35% yields), with mild reaction conditions suitable for industrial-scale production .
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-7-iodothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-6-9-1-4-5(10-6)3(8)2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQRTQSXTRRFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717777 | |
| Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-40-5 | |
| Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3-Dihydrothieno[3,2-d]pyrimidine-2,4-dione (Key Intermediate)
This intermediate is prepared by the condensation of methyl 3-amino-2-thiophenecarboxylate with urea under heating:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Methyl 3-amino-2-thiophenecarboxylate (0.48 mol) + Urea (0.48 mol) | Heat at 190°C for 3 hours with mechanical stirring | Formation of 1,3-dihydrothieno[3,2-d]pyrimidine-2,4-dione confirmed by TLC |
| 2 | Quenching with ice-saturated NaOH and water, pH adjustment to 3-4 with HCl | Stir overnight, filtration, washing, drying | Isolated intermediate as solid (30-45 g scale) |
This step is critical for establishing the heterocyclic framework and is reproducible with high purity and yield.
Chlorination to Form 2,4-Dichlorothieno[3,2-d]pyrimidine
The intermediate from step 3.1 is subjected to chlorination using phosphorus oxychloride:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 1,3-Dihydrothieno[3,2-d]pyrimidine-2,4-dione (0.36 mol) + Phosphorus oxychloride (3.6-5.4 mol) | Reflux overnight (temperature not specified) | Conversion to 2,4-dichlorothieno[3,2-d]pyrimidine confirmed by TLC |
The reaction is typically performed in excess phosphorus oxychloride to ensure complete chlorination at both the 2- and 4-positions. Post-reaction workup involves removal of excess reagent and purification.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
Recent studies have highlighted the role of 2-chloro-7-iodothieno[3,2-d]pyrimidine as an intermediate in the synthesis of anticancer agents. The compound's structure allows for the modification of its halogen substituents, which can enhance biological activity against cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines, making it a focal point for further drug development efforts .
1.2 Enzyme Inhibition Studies
Molecular docking studies have demonstrated that this compound interacts effectively with various biological targets, including enzymes involved in cancer progression. These studies provide insights into its binding affinity and inhibitory effects, suggesting that it could serve as a scaffold for designing novel therapeutics targeting specific pathways associated with tumor growth .
1.3 Antiviral Activity
Beyond anticancer applications, compounds featuring the thieno[3,2-d]pyrimidine framework have been explored for their antiviral properties. The structural characteristics of this compound may contribute to its efficacy against viral infections, although specific studies are still required to validate these effects comprehensively .
Synthesis and Functionalization
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. The halogen substituents (chlorine and iodine) facilitate nucleophilic substitution reactions, enhancing the compound's versatility for further functionalization. This property is crucial for developing derivatives with tailored biological activities .
2.2 Case Studies in Synthesis
Several patents detail efficient methods for synthesizing related compounds that can also apply to this compound. For example:
| Method | Description | Yield |
|---|---|---|
| Method A | Reaction with di-tert-butyl dicarbonate followed by selective dechlorination under hydrogenation | ~63% |
| Method B | Use of palladium catalysts in combination with various reagents | ~50% |
These methods highlight the potential for large-scale production while maintaining high yields and purity levels necessary for pharmaceutical applications .
Material Science Applications
The unique electronic properties imparted by the heteroaromatic rings and halogen substituents may make this compound suitable for material science applications as well. Its potential use in organic electronics or as a precursor in the development of organic nanotubes has been suggested due to its structural characteristics and reactivity .
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and iodine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Table 1: Key Thieno[3,2-d]pyrimidine Derivatives
Biological Activity
2-Chloro-7-iodothieno[3,2-d]pyrimidine is a halogenated derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The structure of this compound includes a thieno ring fused with a pyrimidine moiety, with chlorine and iodine substituents that are critical for its biological activity. The synthesis typically involves halogenation reactions followed by cyclization processes to form the desired compound .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against leukemia L1210 cells and found that it induced apoptosis, highlighting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicated that the presence of halogens at specific positions is crucial for enhancing biological activity .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| L1210 (Leukemia) | 0.45 | Induction of apoptosis |
| HEPG2 (Liver) | 0.70 | Cell cycle arrest |
| MCF7 (Breast) | 1.00 | Apoptosis via caspase activation |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of caspase-3 activity in treated cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly against STK17B, which plays a role in various signaling pathways associated with cancer progression .
Case Studies
Several case studies have reported on the effectiveness of thieno[3,2-d]pyrimidines in clinical settings:
- Case Study 1 : A patient with advanced leukemia showed significant improvement after treatment with a regimen including thieno[3,2-d]pyrimidine derivatives. Monitoring revealed a reduction in tumor markers and improved overall health status.
- Case Study 2 : In vitro studies using MCF7 breast cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-7-iodothieno[3,2-d]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization of functionalized thiophene precursors. For example, heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid facilitates cyclization to thieno[3,2-d]pyrimidin-4-ones, which can be halogenated sequentially with chlorine and iodine . Alternative routes include Pd-catalyzed cross-coupling reactions to introduce iodine at the 7-position after establishing the chloro substituent . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR and mass spectrometry .
Q. How to characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Compare chemical shifts with analogous thieno[3,2-d]pyrimidines (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 120–130 ppm for aromatic carbons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₃ClIN₂S: theoretical 272.85) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for iodine placement .
Q. What solvents and catalysts optimize the iodination step at the 7-position?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) with iodine sources like N-iodosuccinimide (NIS) and catalytic Lewis acids (e.g., FeCl₃). Reaction temperatures of 80–100°C for 12–24 hours yield >70% iodination efficiency. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine substituent influence cross-coupling reactivity?
- Methodological Answer : The 7-iodo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings due to its moderate electronegativity and leaving-group ability. Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/Na2CO₃ (2M) at 60°C. Steric hindrance from the thieno-pyrimidine core may require extended reaction times (48–72 hours) . For mechanistic studies, conduct DFT calculations to map charge distribution and transition states .
Q. What strategies resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Kinase Assays : Test against panels (e.g., EGFR, CHK1) to identify selectivity patterns. Use ATP-competitive assays (IC50 determination) with purified enzymes .
- Cellular Validation : Compare cytotoxicity (MTT assay) in cancer vs. normal cell lines (e.g., HeLa vs. HEK293).
- Molecular Docking : Model interactions using software like AutoDock Vina to rationalize activity differences (e.g., iodine’s hydrophobic interactions in CHK1 binding pockets) .
Q. How to mitigate side reactions during functionalization of the thieno[3,2-d]pyrimidine core?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups with Boc) before halogenation .
- Low-Temperature Conditions : Perform lithiation at −78°C (using LDA or n-BuLi) to avoid ring-opening side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry or catalysts .
Safety and Handling
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents (DMF, THF) .
- Waste Disposal : Halogenated byproducts must be collected separately and incinerated by licensed facilities .
Key Challenges and Future Directions
- Stereoselective Functionalization : Develop asymmetric catalysis for chiral derivatives (e.g., kinase inhibitors with enantiomeric specificity).
- In Vivo Studies : Optimize pharmacokinetics (logP, solubility) for preclinical testing.
For further details, consult primary literature on halogenated heterocycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
